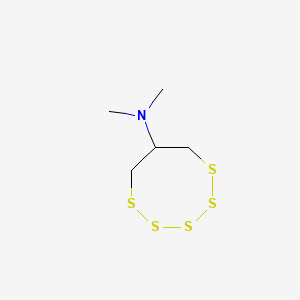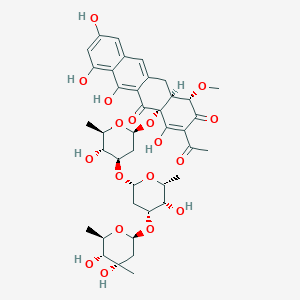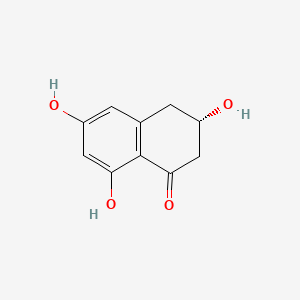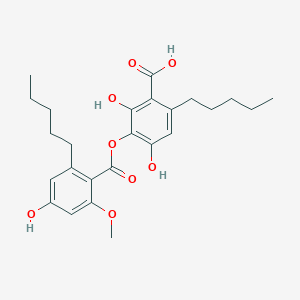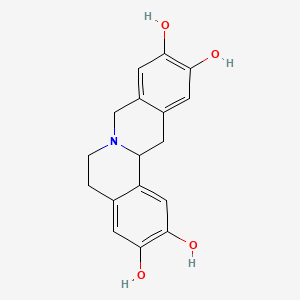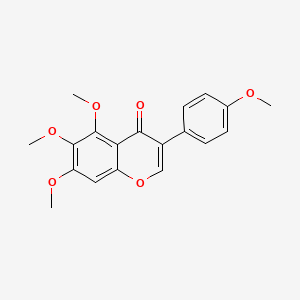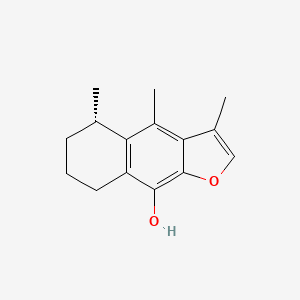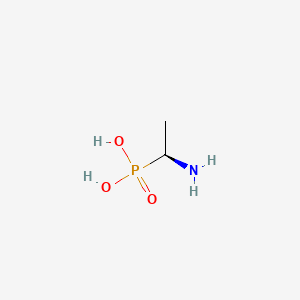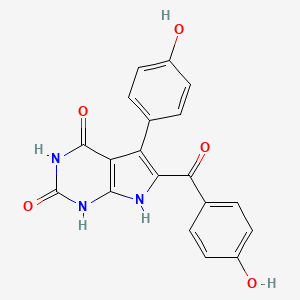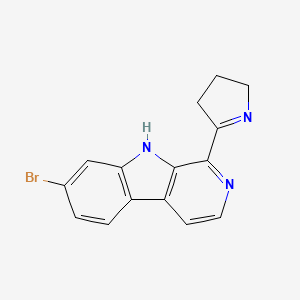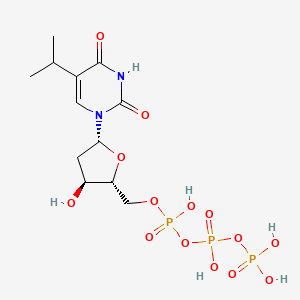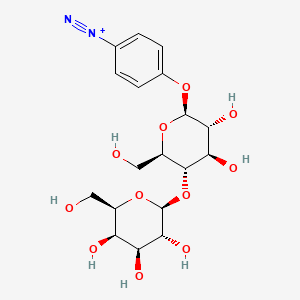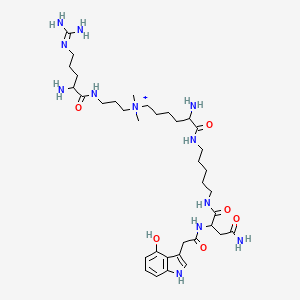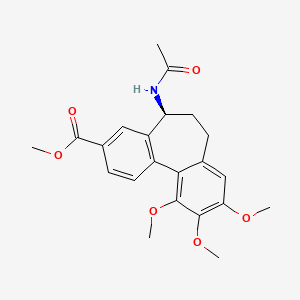
Allocolchicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allocolchicin is a natural product found in Colchicum decaisnei with data available.
Scientific Research Applications
Synthesis and Structural Analogs
- Allocolchicine and its analogs have been synthesized through various chemical processes, with studies emphasizing the importance of intramolecular Pd-catalyzed C-H arylation reactions and Suzuki–Miyaura coupling reactions. These processes are crucial for constructing the structural framework of allocolchicine and its derivatives (Sitnikov et al., 2014), (Yadav et al., 2015).
Antimitotic and Anti-proliferative Properties
- Allocolchicine and its congeners exhibit potent anti-proliferative and apoptosis-inducing activities, primarily due to their ability to inhibit microtubule assembly. This property positions them as potential candidates for cancer therapy (Sitnikov et al., 2015), (Larocque et al., 2014).
Mechanism of Action and Molecular Targeting
- Research has shown that the mechanism of action of allocolchicine derivatives involves the disruption of tubulin polymerization, making them effective in targeting rapidly dividing cancer cells. Certain novel analogs of allocolchicine, such as NSC 51046 and Green 1, have shown promising selectivity in inducing pro-death autophagy and necrosis in cancer cells, without significantly affecting normal cells (Larocque et al., 2014).
Synthesis and Tubulin-binding Properties
- The synthesis of allocolchicinoids, especially those with B- and C-ring variations, has been extensively studied. The synthesized allocolchicinoids have been evaluated for their inhibitory effect on tubulin assembly, indicating their potential in disrupting microtubule formation, a critical process in cell division (Boyer et al., 2010).
Properties
CAS No. |
641-28-1 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl (8S)-8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylate |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24)/t17-/m0/s1 |
InChI Key |
NMKUAEKKJQYLHK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |
Synonyms |
allocolchicine methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


